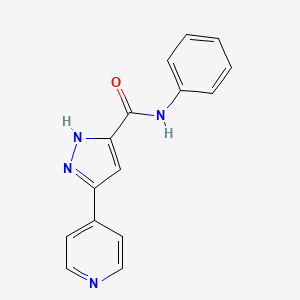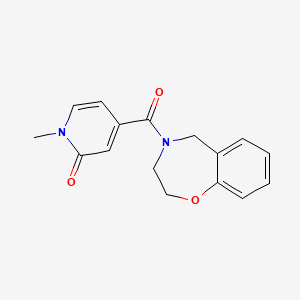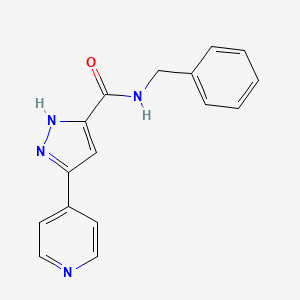![molecular formula C18H17ClN4O2 B7548434 N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide](/img/structure/B7548434.png)
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide, also known as CTEP, is a small molecule that has been extensively studied for its potential application in the field of neuroscience. CTEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including anxiety, depression, and addiction. In
Wirkmechanismus
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 has been shown to increase excitatory neurotransmission and contribute to the development of a variety of neurological disorders. By blocking the activity of mGluR5, N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is able to reduce the activity of excitatory neurotransmitters and restore a balance of neural activity.
Biochemical and Physiological Effects:
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models, as well as reduce drug-seeking behavior in addiction models. N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide has also been shown to improve cognitive function in animal models of Fragile X Syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is its selectivity for the mGluR5 receptor, which allows for more precise targeting of neural activity. However, one limitation of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide. One area of interest is the potential application of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide in the treatment of other neurological disorders, such as schizophrenia and Parkinson's disease. Another area of interest is the development of more potent and selective mGluR5 antagonists, which could have even greater therapeutic potential. Finally, there is a need for further research on the safety and efficacy of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide in humans, which could pave the way for clinical trials and eventual FDA approval.
Synthesemethoden
The synthesis of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide involves a multi-step process that includes the reaction of 3-methoxybenzoyl chloride with 2-aminoethyl-1,2,4-triazole, followed by the addition of 4-chlorophenyl isocyanate. The resulting intermediate is then treated with sodium borohydride to yield the final product. The overall yield of N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide has been extensively studied for its potential application in the treatment of neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, as well as the ability to reduce drug-seeking behavior in addiction models. N~1~-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-methoxybenzamide has also been studied for its potential application in the treatment of Fragile X Syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-25-15-4-2-3-13(11-15)18(24)20-10-9-16-21-17(23-22-16)12-5-7-14(19)8-6-12/h2-8,11H,9-10H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQFRBKAPZHBFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(4-Chlorophenyl)-1H-1,2,4-triazol-3-YL]ethyl}-3-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)


![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
![3-[(2-Fluorobenzyl)oxy]-1-(2-naphthylsulfonyl)azetidine](/img/structure/B7548416.png)
![2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)

![2,8-dimethyl-N-[(5-methylfuran-2-yl)methyl]quinoline-4-carboxamide](/img/structure/B7548441.png)

![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)